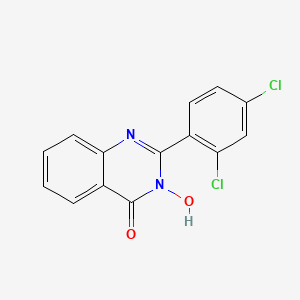2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
CAS No.: 477864-73-6
Cat. No.: VC6739153
Molecular Formula: C14H8Cl2N2O2
Molecular Weight: 307.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477864-73-6 |
|---|---|
| Molecular Formula | C14H8Cl2N2O2 |
| Molecular Weight | 307.13 |
| IUPAC Name | 2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
| Standard InChI | InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H |
| Standard InChI Key | AFZGQCTYSNEGLI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s core consists of a quinazolin-4(3H)-one skeleton, a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one ring. Key substitutions include:
-
2-(2,4-Dichlorophenyl group: A chlorine-rich aromatic moiety at position 2, known to enhance lipophilicity and receptor binding in medicinal chemistry .
-
3-Hydroxyl group: A polar functional group that may participate in hydrogen bonding, influencing solubility and target interactions .
Physicochemical Parameters
Experimental and predicted properties are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 307.13 g/mol |
| Boiling Point | 496.8 ± 55.0 °C (Predicted) |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.61 ± 0.20 (Predicted) |
The relatively high boiling point and density suggest strong intermolecular interactions, likely due to halogen bonding from chlorine atoms and π-π stacking of the aromatic systems. The moderate pKa indicates partial ionization under physiological conditions, which could influence bioavailability .
Synthetic Methodologies
Challenges and Optimizations
Introducing the 3-hydroxy group may require post-synthetic oxidation or protection/deprotection strategies. For instance, hydroxylation of a pre-existing 3-alkyl or 3-aryl substituent could be achieved via oxidative conditions (e.g., KMnO₄/H⁺) . Alternatively, microwave-assisted synthesis (150°C, 20 min) might enhance yields for sterically hindered substrates .
Biological Activities and Structure-Activity Relationships
Cytotoxic and Anticancer Effects
Quinazolinones interfere with EGFR kinase and DHFR, critical targets in oncology :
-
Gefitinib (an EGFR inhibitor) shares structural motifs with quinazolinones, underscoring their therapeutic relevance .
-
3-Substituted-2-thioxoquinazolin-4(3H)-ones demonstrate IC₅₀ values in the nanomolar range against HeLa and HT29 cells .
The dichlorophenyl moiety may enhance DNA intercalation or enzyme inhibition, though direct assays for this derivative are needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume